4-(3-Oxobutanamido)benzenesulfonic acid
Overview
Description
4-(3-Oxobutanamido)benzenesulfonic acid is an organic compound with the molecular formula C10H11NO5S. It contains 11 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom. The compound features a sulfonic acid group attached to a benzene ring, which is further substituted with an amide group and a ketone group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutanamido)benzenesulfonic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonic acid with 3-oxobutanoic acid under acidic conditions. The reaction typically proceeds through the formation of an amide bond between the amine group of 4-aminobenzenesulfonic acid and the carboxyl group of 3-oxobutanoic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is typically purified through recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxobutanamido)benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(3-Oxobutanamido)benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutanamido)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, affecting their structure and function. Additionally, the amide and ketone groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic acid: Lacks the amide and ketone groups, resulting in different chemical properties and reactivity.
3-Oxobutanoic acid: Contains the ketone group but lacks the aromatic ring and sulfonic acid group.
Benzenesulfonic acid: Contains the sulfonic acid group but lacks the amide and ketone groups.
Uniqueness
4-(3-Oxobutanamido)benzenesulfonic acid is unique due to the presence of all three functional groups (sulfonic acid, amide, and ketone) in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-oxobutanoylamino)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLSWESXIFWOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045059 | |
Record name | 4-[(3-Oxobutanoyl)amino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6199-95-7 | |
Record name | 4-[(3-Oxobutanoyl)amino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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